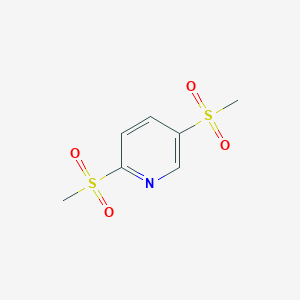

2,5-Bis(methylsulfonyl)pyridine

説明

特性

CAS番号 |

85330-63-8 |

|---|---|

分子式 |

C7H9NO4S2 |

分子量 |

235.3 g/mol |

IUPAC名 |

2,5-bis(methylsulfonyl)pyridine |

InChI |

InChI=1S/C7H9NO4S2/c1-13(9,10)6-3-4-7(8-5-6)14(2,11)12/h3-5H,1-2H3 |

InChIキー |

IBEOGICJOHYRCR-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)C1=CN=C(C=C1)S(=O)(=O)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Positional Isomers: 3,5-Bis(methylsulfonyl)pyridine

The positional isomer 3,5-bis(methylsulfonyl)pyridine (CAS: 91164-64-6) differs in the placement of sulfonyl groups (3- and 5-positions instead of 2- and 5-). For instance, the 3,5-isomer may exhibit reduced symmetry compared to the 2,5-derivative, influencing crystallinity or melting behavior.

Alkyl Chain Variants: 2,5-Bis(ethylsulfonyl)pyridine

2,5-Bis(ethylsulfonyl)pyridine (CAS: 85330-64-9) replaces methyl groups with ethyl (-SO₂CH₂CH₃), increasing molecular weight (263.33 g/mol vs. 235.28 g/mol for the methyl variant) and lipophilicity. This substitution raises the predicted melting point (148–150°C) compared to the methyl derivative, though exact data for the latter is unavailable. The ethyl groups may also reduce aqueous solubility due to enhanced hydrophobic interactions .

Aromatic Substituents: 2,5-Bis(3,5-difluorophenyl)pyridine

2,5-Bis(3,5-difluorophenyl)pyridine (CAS: 1627313-24-9) substitutes sulfonyl groups with fluorinated aryl rings. Its molecular weight (221.02 g/mol) is lower than sulfonyl derivatives, but its extended aromatic system could increase thermal stability .

Heterocyclic Sulfonyl Derivatives

Compounds like 5-[bis(methylsulfonyl)methyl]-1,3-dimethylbarbituric acid () demonstrate sulfonyl groups integrated into pyrimidine rings. The envelope conformation of the pyrimidine core and hydrogen-bonding capacity (via C–H⋯O interactions) contrast with the planar pyridine ring, affecting crystal packing and solubility. Such structural differences highlight the role of the heterocyclic core in modulating properties .

Structural and Property Comparison Table

Key Research Findings and Trends

Electronic Effects : Sulfonyl groups in 2,5-positions create a highly electron-deficient pyridine ring, favoring nucleophilic aromatic substitution or coordination chemistry. This contrasts with 3,5-isomers, where substituent positioning may sterically hinder reactions .

Biological Relevance : While sulfonylhydrazine prodrugs (e.g., 101M in ) show anticancer activity, this compound’s bioactivity remains unexplored in the provided evidence. Its ethyl variant’s higher lipophilicity could enhance blood-brain barrier penetration, akin to 101M .

Q & A

Q. What are the common synthetic routes for preparing 2,5-Bis(methylsulfonyl)pyridine, and what experimental conditions are critical for success?

The synthesis of this compound typically involves sulfonylation of pyridine derivatives. A key step is the controlled introduction of methylsulfonyl groups at the 2- and 5-positions. Anhydrous conditions are critical to prevent hydrolysis of intermediates, as seen in analogous pyridine sulfonylation reactions . Catalysts such as Pd(PPh₃)₄ for cross-coupling reactions or SO₃·DMF complexes for sulfonation may be employed. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane.

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

Routine characterization includes:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and methylsulfonyl group integration .

- Infrared spectroscopy (IR) to identify S=O stretching vibrations (~1350–1150 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- Single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure, as demonstrated for related sulfonylpyridine derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic due to its sulfonyl groups. Storage in desiccators under inert gas (N₂/Ar) at –20°C is recommended. Degradation under prolonged exposure to light or moisture may yield sulfonic acid derivatives, detectable via HPLC-UV/Vis .

Advanced Research Questions

Q. How do the methylsulfonyl groups influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

The sulfonyl groups act as weak Lewis bases, enabling coordination with transition metals (e.g., Zn²⁺, Cu²⁺) to form MOFs. The rigidity of the pyridine core and sulfonyl electron-withdrawing effects stabilize metal centers, as observed in analogous pyridine-based ligands . Synchrotron X-ray absorption spectroscopy (XAS) and DFT calculations can elucidate bonding modes and electronic effects .

Q. What computational methods are used to predict the electronic and nonlinear optical (NLO) properties of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and hyperpolarizability. For NLO properties, time-dependent DFT (TD-DFT) models electronic transitions, validated against UV-Vis and fluorescence spectra .

Q. How do steric and electronic effects of the methylsulfonyl groups impact regioselectivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl groups activate the pyridine ring toward nucleophilic attack at the 3- and 4-positions, while steric hindrance at the 2- and 5-positions directs reactivity. Kinetic studies using Hammett plots or competition experiments with substituted pyridines quantify these effects .

Q. What role does this compound play in designing enzyme inhibitors, and how are binding interactions validated?

The compound’s sulfonyl groups mimic phosphate moieties in enzyme active sites (e.g., kinases). Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) measure binding affinity (Kd), while molecular docking (AutoDock Vina) predicts binding poses .

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?

SC-XRD reveals envelope conformations in pyridine rings with sulfonyl-substituted carbons as "flaps." Discrepancies between computational and experimental data (e.g., torsion angles) are reconciled via Hirshfeld surface analysis and energy frameworks in CrystalExplorer .

Methodological Notes

- Contradiction Management : Conflicting reactivity data may arise from solvent polarity or catalyst batch variations. Control experiments with standardized reagents (e.g., Aldrich) and reproducibility protocols are critical .

- Advanced Techniques : Synchrotron XRD and in-situ IR spectroscopy are recommended for real-time monitoring of reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。